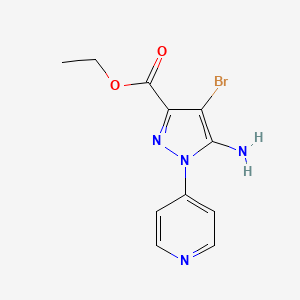
4-Isopropoxy-3-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropoxy-3-nitrophenol is an organic compound with the molecular formula C9H11NO4 It is characterized by the presence of an isopropoxy group attached to the benzene ring at the 4-position and a nitro group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-3-nitrophenol typically involves the nitration of 4-isopropoxyphenol. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product. The reaction conditions must be carefully controlled to ensure the selective formation of the nitro group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. Additionally, the use of catalysts and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isopropoxy-3-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The phenolic group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in an alkaline medium.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 4-Isopropoxy-3-aminophenol.
Oxidation: 4-Isopropoxy-3-nitroquinone.
Substitution: Various substituted phenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Isopropoxy-3-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Isopropoxy-3-nitrophenol depends on its chemical structure and the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through its phenolic and nitro groups.
Vergleich Mit ähnlichen Verbindungen
4-Isopropoxy-3-nitrophenol can be compared with other nitrophenol derivatives, such as:
4-Nitrophenol: Lacks the isopropoxy group and has different chemical properties and applications.
3-Nitrophenol: Has the nitro group at the 3-position but lacks the isopropoxy group.
4-Isopropoxyphenol: Lacks the nitro group and has different reactivity and applications.
The presence of both the isopropoxy and nitro groups in this compound makes it unique and provides it with distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H11NO4 |
|---|---|
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
3-nitro-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11NO4/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6,11H,1-2H3 |
InChI-Schlüssel |
USBGFUDYJKCIDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-4-methoxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B12071934.png)







![2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethan-1-one](/img/structure/B12071986.png)





